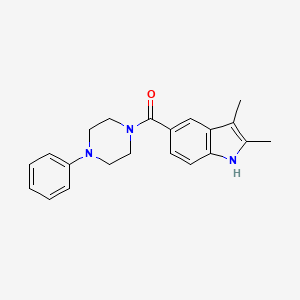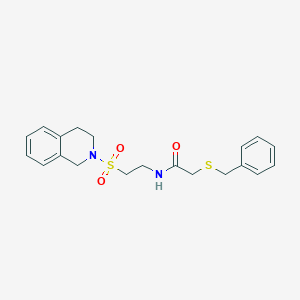![molecular formula C26H28N4O4 B14973532 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14973532.png)
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that belongs to the class of pyrimidoindole derivatives. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a dimethoxy-substituted pyrimidoindole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to yield 4-benzylpiperidine.
Construction of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a series of cyclization reactions involving appropriate indole and pyrimidine precursors.
Coupling of the Benzylpiperidine and Pyrimidoindole Units: The final step involves the coupling of the benzylpiperidine moiety with the pyrimidoindole core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylpiperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has a wide range of scientific research applications:
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: A related compound with a simpler structure, known for its use as a monoamine releasing agent.
Indole Derivatives: Compounds with an indole core, known for their diverse biological activities.
Piperidine Derivatives: A broad class of compounds with various pharmacological properties.
Uniqueness
3-[2-(4-BENZYLPIPERIDIN-1-YL)-2-OXOETHYL]-7,8-DIMETHOXY-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE stands out due to its unique combination of a benzylpiperidine moiety and a dimethoxy-substituted pyrimidoindole core
Eigenschaften
Molekularformel |
C26H28N4O4 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C26H28N4O4/c1-33-21-13-19-20(14-22(21)34-2)28-25-24(19)27-16-30(26(25)32)15-23(31)29-10-8-18(9-11-29)12-17-6-4-3-5-7-17/h3-7,13-14,16,18,28H,8-12,15H2,1-2H3 |
InChI-Schlüssel |
ONGMPWZWWFIUPJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973453.png)
![methyl 4-fluoro-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B14973463.png)
![1-({3-Methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B14973470.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973478.png)
![4-methyl-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14973480.png)
![2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973488.png)
![4-({2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973504.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973512.png)
![N-(2-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973518.png)
![N-{3-[1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B14973523.png)
![2-[(2,4-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973530.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14973548.png)
